molecular formula C27H30FN5O3 B2538944 N'-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE CAS No. 863557-93-1

N'-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B2538944
CAS No.: 863557-93-1
M. Wt: 491.567
InChI Key: MCHHSWLALICWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is a useful research compound. Its molecular formula is C27H30FN5O3 and its molecular weight is 491.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonist for Neuroimaging

This compound has been utilized in the development of radiolabeled antagonists for positron emission tomography (PET) imaging, particularly in the study of serotonin receptors. For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F]p-MPPF, is a notable 5-HT1A antagonist. It has been extensively researched for its application in PET imaging to study serotonergic neurotransmission. The research encompasses its chemistry, radiochemistry, as well as animal and human data obtained through PET imaging, highlighting its potential in understanding serotonin receptor distributions and functions in various neurological conditions (Plenevaux et al., 2000).

Serotonin Receptor Imaging

In another study, the prospects of using 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) were evaluated in comparison to 18F-FCWAY for quantifying 5-HT1A receptors in human subjects. The study involved PET imaging to assess the distribution and potential of 18F-Mefway as a radioligand for serotonin receptor imaging, offering insights into the receptor's role in psychiatric and neurological disorders (Choi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a piperazine ring act on the central nervous system, often as antagonists or inhibitors of certain receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical drug, for example, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical and clinical trials, and explore its mechanism of action .

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-36-25-7-3-2-5-21(25)18-30-26(34)27(35)31-19-24(20-6-4-12-29-17-20)33-15-13-32(14-16-33)23-10-8-22(28)9-11-23/h2-12,17,24H,13-16,18-19H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHHSWLALICWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.